molecular formula C11H10F3NO3 B6354375 Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97% CAS No. 154617-32-0

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97%

Cat. No.: B6354375
CAS No.: 154617-32-0
M. Wt: 261.20 g/mol
InChI Key: GBFZBKZEKWBFJE-JTQLQIEISA-N
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Description

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97%, is a chemical compound with the molecular formula C11H10F3NO3 It is a derivative of phenylalanine, an essential amino acid, and contains trifluoromethyl and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate typically involves the reaction of phenylalanine derivatives with trifluoromethylating agents and formylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity of 97%.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its structural similarity to phenylalanine.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the formyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,3-trifluoro-2-phenylalaninate: Lacks the formyl group, which may affect its reactivity and binding properties.

    Methyl 3,3,3-trifluoro-N-acetyl-2-phenylalaninate: Contains an acetyl group instead of a formyl group, leading to different chemical and biological properties.

Uniqueness

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate is unique due to the presence of both trifluoromethyl and formyl groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl (2S)-3,3,3-trifluoro-2-formamido-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-18-9(17)10(15-7-16,11(12,13)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFZBKZEKWBFJE-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@](C1=CC=CC=C1)(C(F)(F)F)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101139366
Record name Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-50-6
Record name Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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